3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H10BrN3 and its molecular weight is 276.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related pyrazole derivatives have been extensively studied. For instance, a bifunctional chelate intermediate of time-resolved fluorescence immunoassay was prepared, showcasing the compound's utility in developing diagnostic tools (Pang Li-hua, 2009).
- Another study focused on the photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines, their dimers, and alcohol complexes, illustrating the complex's photoreactive properties and potential applications in photophysical studies (V. Vetokhina et al., 2012).
Coordination Chemistry and Catalysis
- The formation of complexes with metal-binding domains was explored, demonstrating the compound's relevance in coordination chemistry and the creation of novel catalysts (Clare A. Tovee et al., 2010).
- Synthesis of new polyheterocyclic ring systems derived from related pyrazole compounds indicates potential applications in developing new materials and catalysts (E. Abdel‐Latif et al., 2019).
Photophysical and Electrochemical Applications
- Studies on related pyrazolyl-based ligands in polynuclear complexes suggest applications in materials science, particularly in devices requiring specific photophysical or electrochemical properties (Qiao-Hua Wei et al., 2008).
- The exploration of pyrazolylpyridines in iridium tetrazolate complexes for color tuning in light-emitting devices underscores the potential in optoelectronic applications (S. Stagni et al., 2008).
Properties
IUPAC Name |
3-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJUFYNJMRTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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